2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate
Overview
Description
2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate is an organic compound that features both nitrophenyl and phenylethynyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate typically involves the esterification of 4-(phenylethynyl)benzoic acid with 2-(4-nitrophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols, often under basic conditions using sodium hydroxide (NaOH) or acidic conditions with hydrochloric acid (HCl).
Major Products
Reduction: The major product is 2-(4-aminophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate.
Substitution: Depending on the nucleophile used, products can vary, such as this compound derivatives.
Scientific Research Applications
2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 4-(phenylethynyl)benzoate involves its interaction with specific molecular targets. For instance, the nitrophenyl group can undergo reduction to form an amino group, which can then participate in further biochemical reactions. The ester linkage allows for hydrolysis under certain conditions, releasing the corresponding acid and alcohol .
Comparison with Similar Compounds
Similar Compounds
- 4-nitrophenyl benzoate
- 4-nitrophenyl acetate
- 4-nitrophenyl phosphate
Uniqueness
The combination of these functional groups allows for versatile chemical modifications and a wide range of applications in different fields .
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-(2-phenylethynyl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15NO5/c25-22(19-12-14-21(15-13-19)24(27)28)16-29-23(26)20-10-8-18(9-11-20)7-6-17-4-2-1-3-5-17/h1-5,8-15H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDOVYUHSUNWPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)OCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.